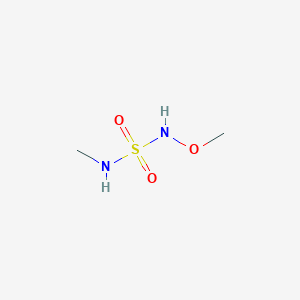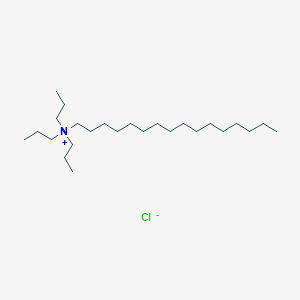
4,4'-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) is an organic compound known for its unique structure and properties This compound is characterized by its extended conjugated system, which imparts significant electronic and optical properties
Métodos De Preparación
The synthesis of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) typically involves multi-step organic reactions. One common method includes the coupling of phenylbuta-1,3-diene derivatives with a phenylene core under specific conditions. The reaction conditions often require the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) exerts its effects is primarily through its interaction with molecular targets in biological systems. Its extended conjugated system allows it to interact with various enzymes and receptors, potentially modulating their activity. The pathways involved often include signal transduction mechanisms that are influenced by the compound’s electronic properties .
Comparación Con Compuestos Similares
When compared to similar compounds, 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) stands out due to its unique structure and properties. Similar compounds include:
S,S’- (1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: Known for its applications in organic synthesis and materials science.
Phenol, 4,4’-(1-methylethylidene)bis-: Commonly used in the production of polycarbonate plastics and epoxy resins.
The uniqueness of 4,4’-(1,4-Phenylene)bis(2-phenylbuta-1,3-diene-1,1,3-tricarbonitrile) lies in its extended conjugated system, which imparts distinct electronic and optical properties, making it highly valuable in advanced material applications.
Propiedades
Número CAS |
106577-46-2 |
|---|---|
Fórmula molecular |
C32H16N6 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
2-phenyl-4-[4-(2,4,4-tricyano-3-phenylbuta-1,3-dienyl)phenyl]buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C32H16N6/c33-17-27(31(29(19-35)20-36)25-7-3-1-4-8-25)15-23-11-13-24(14-12-23)16-28(18-34)32(30(21-37)22-38)26-9-5-2-6-10-26/h1-16H |
Clave InChI |
ACCNZXULXVFFCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC2=CC=C(C=C2)C=C(C#N)C(=C(C#N)C#N)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


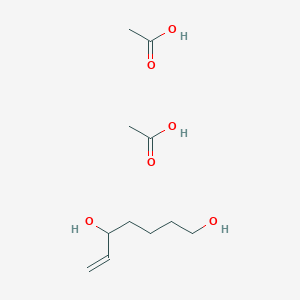
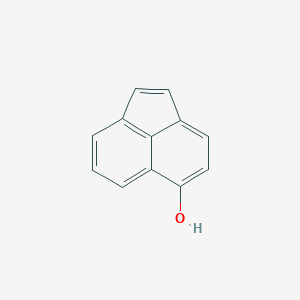
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

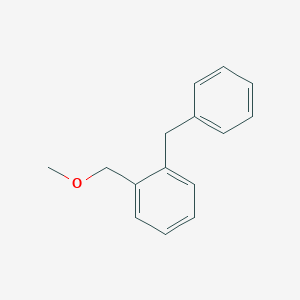

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

